
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate is an organic compound with the molecular formula C23H32O8 It is known for its complex structure, which includes multiple functional groups such as esters, ketones, and ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid precursor with ethanol in the presence of a strong acid catalyst. This is followed by acetylation reactions to introduce the acetyl groups at the 2 and 4 positions. The methoxy and propoxy substituents on the phenyl ring are introduced through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,4-diacetyl-3-(4-methoxyphenyl)pentanedioate
- Diethyl 2,4-diacetyl-3-(3-methoxyphenyl)pentanedioate
Uniqueness
Diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate is unique due to the presence of both methoxy and propoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
6630-93-9 |
|---|---|
Fórmula molecular |
C23H32O8 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
diethyl 2,4-diacetyl-3-(3-methoxy-4-propoxyphenyl)pentanedioate |
InChI |
InChI=1S/C23H32O8/c1-7-12-31-17-11-10-16(13-18(17)28-6)21(19(14(4)24)22(26)29-8-2)20(15(5)25)23(27)30-9-3/h10-11,13,19-21H,7-9,12H2,1-6H3 |
Clave InChI |
IEPHUAOHMIESSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C(C(C(=O)C)C(=O)OCC)C(C(=O)C)C(=O)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


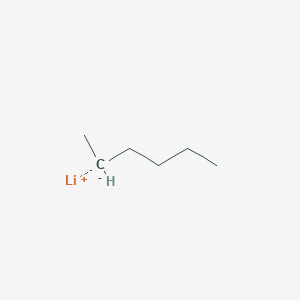
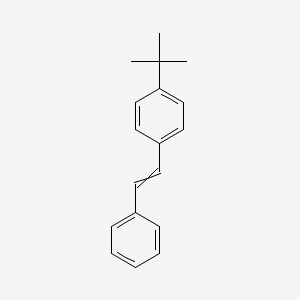
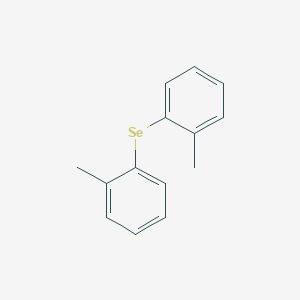

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
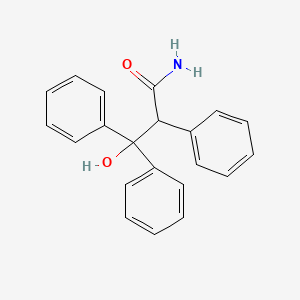
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
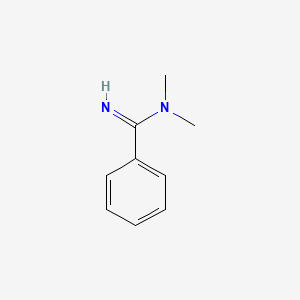

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
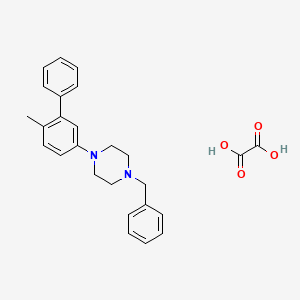
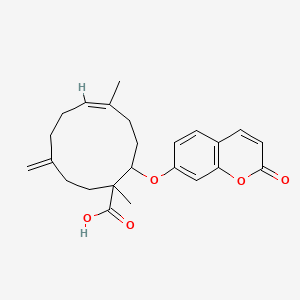
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
